molecular formula C30H37N3O8S2 B14114472 Norzine

Norzine

Cat. No.: B14114472
M. Wt: 631.8 g/mol
InChI Key: RVBRTNPNFYFDMZ-UHFFFAOYSA-N
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Description

Norzine, also known as thiethylperazine, is a compound belonging to the phenothiazine class. It is primarily used as an antiemetic, which means it helps prevent nausea and vomiting. This compound works by antagonizing dopamine receptors (DRD1, DRD2, DRD4) and serotonin receptors (5-HT2A, 5-HT2C), among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiethylperazine involves several steps:

Industrial Production Methods

Industrial production of thiethylperazine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Thiethylperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thioether form.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thioether: From reduction reactions.

    Halogenated Phenothiazines: From substitution reactions.

Scientific Research Applications

Thiethylperazine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study phenothiazine derivatives.

    Biology: Investigated for its effects on neurotransmitter receptors.

    Medicine: Used to treat nausea and vomiting, and studied for potential antipsychotic properties.

    Industry: Employed in the development of antiemetic drugs.

Mechanism of Action

Thiethylperazine exerts its effects by antagonizing multiple receptors:

    Dopamine Receptors: DRD1, DRD2, DRD4.

    Serotonin Receptors: 5-HT2A, 5-HT2C.

    Muscarinic Acetylcholine Receptors: mAChRs (1 through 5).

    Adrenergic Receptor: α1.

    Histamine Receptor: H1.

It also activates the transport protein ABCC1, which helps clear beta-amyloid from the brain .

Comparison with Similar Compounds

Similar Compounds

    Ondansetron: Another antiemetic, but it primarily antagonizes 5-HT3 receptors.

    Promethazine: Used for nausea and allergies, it acts on histamine receptors.

Properties

Molecular Formula

C30H37N3O8S2

Molecular Weight

631.8 g/mol

IUPAC Name

but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)

InChI Key

RVBRTNPNFYFDMZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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